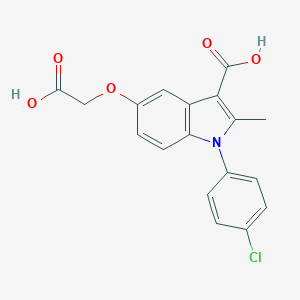
5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid, also known as CMIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMIC belongs to the class of indole derivatives and is synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has been shown to have anticancer, anti-inflammatory, and antiviral properties. It has also been studied as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. In materials science, 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has been studied for its potential use as a soil conditioner and water treatment agent.
Wirkmechanismus
The mechanism of action of 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid is not fully understood, but it is believed to act through multiple pathways. In anticancer studies, 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In anti-inflammatory studies, 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In antiviral studies, 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has been shown to inhibit viral replication and reduce viral load.
Biochemical and Physiological Effects:
5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has been shown to have various biochemical and physiological effects. In animal studies, 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has been shown to reduce oxidative stress, improve glucose metabolism, and enhance cognitive function. It has also been shown to have a protective effect on the liver and kidneys. In vitro studies have shown that 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid can inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
Vorteile Und Einschränkungen Für Laborexperimente
5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has several advantages for lab experiments, including its high purity and stability. It is also readily available in large quantities, making it suitable for high-throughput screening studies. However, the limitations of 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid and to optimize its pharmacokinetic properties. In materials science, 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid can be used as a building block for the synthesis of novel materials with unique properties. In environmental science, further studies are needed to evaluate the potential use of 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid as a soil conditioner and water treatment agent.
Conclusion:
In conclusion, 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid is a promising compound with potential applications in various fields. Its synthesis method has been optimized to obtain high yields and purity, making it a viable compound for various applications. 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry, materials science, and environmental science. Further studies are needed to elucidate the mechanism of action of 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid and to optimize its pharmacokinetic properties.
Synthesemethoden
The synthesis of 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid involves a multi-step process that starts with the reaction of 4-chloroaniline with methyl isocyanoacetate. The product obtained is then subjected to a series of reactions, including cyclization, hydrolysis, and esterification, to obtain the final product 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid. The synthesis of 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has been optimized to obtain high yields and purity, making it a viable compound for various applications.
Eigenschaften
Produktname |
5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid |
|---|---|
Molekularformel |
C18H14ClNO5 |
Molekulargewicht |
359.8 g/mol |
IUPAC-Name |
5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C18H14ClNO5/c1-10-17(18(23)24)14-8-13(25-9-16(21)22)6-7-15(14)20(10)12-4-2-11(19)3-5-12/h2-8H,9H2,1H3,(H,21,22)(H,23,24) |
InChI-Schlüssel |
MSJNKDFYIJCKCY-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)Cl)C=CC(=C2)OCC(=O)O)C(=O)O |
Kanonische SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)Cl)C=CC(=C2)OCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)
![3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B271320.png)

![5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide](/img/structure/B271327.png)



![2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B271341.png)
![3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271343.png)
![4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)
